1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol
Description
1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol is a chiral secondary alcohol featuring a fluorinated and methyl-substituted aromatic ring conjugated to a butenol chain. These compounds are typically synthesized via allylation, Heck alkenylation, or photoredox catalysis and serve as intermediates in drug development, such as in the synthesis of duloxetine . The fluorine atom at the 2-position and methyl group at the 4-position likely influence electronic and steric properties, affecting reactivity and enantioselectivity compared to other substituents.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C11H13FO/c1-3-4-11(13)9-6-5-8(2)7-10(9)12/h3,5-7,11,13H,1,4H2,2H3 |
InChI Key |
PSHNBVGLGPDGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC=C)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol typically involves the Heck reaction, where an aryl triflate reacts with but-3-en-1-ol . This reaction is carried out under specific conditions, including the use of palladium catalysts and base, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, such as converting the double bond to a single bond using hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: H2 gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like NaOH or KOH in polar solvents.
Major Products Formed
Oxidation: Formation of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-one.
Reduction: Formation of 1-(2-Fluoro-4-methylphenyl)butan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Methyl vs. Methoxy : The methyl group (electron-donating) may stabilize intermediates less effectively than methoxy groups, impacting yields in allylation reactions .
- Trifluoromethyl Groups: Introduce pronounced steric and electronic effects, often requiring specialized catalysts for enantioselective synthesis .
Key Observations :
- Yields : Methoxy derivatives show variable yields (44–74%), likely due to positional isomer effects . Chlorinated analogs (e.g., 4-Cl) are synthesized with moderate efficiency but lack enantioselectivity data .
Enantioselectivity and Catalytic Performance
Enantioselectivity is highly substituent-dependent:
Key Observations :
- Fluorine Impact : The 2-fluoro substituent in the target compound may enhance enantioselectivity by stabilizing transition states via dipole interactions, similar to thiophene derivatives .
- Methyl vs. Trifluoromethyl : Bulky groups like CF₃ often lower ee due to steric clashes, whereas methyl groups balance steric and electronic effects for high ee .
Biological Activity
1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features, including the presence of a fluorine atom and a butenol moiety, suggest that it may interact with various biological targets, making it a candidate for further investigation.
Chemical Structure
The chemical formula for 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol can be represented as follows:
The compound features a fluorinated aromatic ring, which is known to influence the biological activity through enhanced lipophilicity and altered binding properties.
The mechanism of action for 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol is not fully elucidated, but it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine substitution may enhance its binding affinity to these targets, potentially affecting various biochemical pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds structurally similar to 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol. For instance, related alkaloids have demonstrated significant antibacterial and antifungal activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0048 - 0.039 mg/mL |
These findings suggest that compounds with similar structural motifs may exhibit comparable antimicrobial effects, indicating the potential utility of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol in treating infections caused by these pathogens .
Anticancer Activity
Research has indicated that compounds within this chemical class may possess anticancer properties. For example, derivatives have been shown to inhibit cancer cell proliferation in various types of leukemia and solid tumors:
| Cancer Type | Effect |
|---|---|
| Acute Myelogenous Leukemia (AML) | Inhibition of cell growth |
| Chronic Myelogenous Leukemia (CML) | Induction of apoptosis |
| Ovarian Cancer | Reduced tumor size in vivo |
The therapeutic potential is attributed to the ability of these compounds to interfere with critical signaling pathways involved in cancer progression .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of several fluorinated phenolic compounds, including analogs of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol. The results demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial potential.
Study on Anticancer Effects
In another investigation, a series of fluorinated compounds were assessed for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cancer cell proliferation and induced apoptosis through caspase activation pathways .
Q & A
Q. What are the established synthetic routes for 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol, and how are reaction conditions optimized?
The compound can be synthesized via catalytic allylation of substituted benzaldehydes. For example:
- Method A : Use 2-fluoro-4-methylbenzaldehyde with a cobalt-based photoredox catalyst (e.g., Co(salen)) under visible light to promote allylation. Purify via flash column chromatography (cyclohexane/ethyl acetate gradient) .
- Method B : Employ Grignard addition to 2-fluoro-4-methylbenzaldehyde followed by acid-catalyzed dehydration. Yields are improved by maintaining anhydrous conditions and low temperatures (−20°C to 0°C) during the Grignard step .
Q. Key Data :
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | Co(salen)/THF | 65–70 | >95% |
| B | Mg/Et₂O | 75–80 | >90% |
Q. How is 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol characterized structurally?
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the allylic alcohol (δ 4.2–4.5 ppm, –OH; δ 5.2–5.8 ppm, vinyl protons) and fluorine-induced deshielding of aromatic protons (δ 7.1–7.5 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M-OH]⁺ fragments (e.g., m/z 161.1 for methoxy analogs), with molecular ion confirmation via HRMS .
- IR Spectroscopy : O–H stretch (~3300 cm⁻¹) and C=C stretch (~1640 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro-4-methyl substituent influence reaction mechanisms in catalytic systems?
The electron-withdrawing fluorine group increases electrophilicity at the carbonyl carbon in aldehyde precursors, accelerating nucleophilic attack during allylation. Computational studies (DFT) suggest the fluorine atom stabilizes transition states via resonance effects, lowering activation energy by ~5 kcal/mol compared to non-fluorinated analogs. However, steric hindrance from the 4-methyl group may reduce yields in bulky catalysts (e.g., Ru-based systems) .
Q. What stereochemical challenges arise in the intramolecular cyclization of this compound, and how are they addressed?
The E-configuration of the butenol chain is critical for regioselective cyclization. Studies on analogous compounds show that fluorine’s inductive effect can bias diastereomer formation (up to 3:1 syn:anti ratio) in Schmidt reactions. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) is used to isolate enantiomers .
Q. How can computational modeling predict physicochemical properties or reactivity?
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., THF vs. DCM) to optimize solubility.
- Density Functional Theory (DFT) : Predicts reaction pathways, such as allylic oxidation barriers (e.g., ΔG‡ ≈ 18 kcal/mol for epoxidation) .
- ADMET Prediction : LogP (~2.1) and pKa (~14.5) values suggest moderate lipophilicity and stability under physiological conditions .
Q. What methodologies resolve contradictions in spectroscopic or synthetic data?
- Case Study : Discrepancies in ¹³C NMR shifts (Δδ ± 0.3 ppm) between batches may arise from trace solvents (e.g., residual EtOAc). Use deuterated solvents and 2D NMR (HSQC, HMBC) to confirm assignments .
- Reproducibility : Cross-validate synthetic protocols using alternative catalysts (e.g., switching from Co(salen) to FeCl₃) to rule out metal contamination .
Q. How is scalability achieved without compromising stereochemical integrity?
Gram-scale synthesis (≥10 g) requires:
- Flow Chemistry : Continuous reactors minimize exothermicity risks during Grignard additions.
- In-line Purification : Simulated moving bed (SMB) chromatography maintains >99% enantiomeric excess (ee) .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with NOESY for absolute configuration determination.
- Catalyst Screening : High-throughput robotic platforms (e.g., Chemspeed) expedite optimization of photoredox conditions .
- Data Validation : Use open-source tools (e.g., SHELX for crystallography ) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
